molecular formula C24H36N4O3 B5197434 2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}ethanol

2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}ethanol

Cat. No.: B5197434
M. Wt: 428.6 g/mol
InChI Key: UFWACGHASKRRJQ-UHFFFAOYSA-N
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Description

2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3311~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}ethanol is a complex organic compound characterized by its unique structure, which includes a tricyclic decane system, a nitro group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tricyclic Decane System: The tricyclic decane system can be synthesized through a series of cyclization reactions.

    Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using nitric acid and sulfuric acid.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct attachment of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}ethanol can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include halides, amines, and alcohols.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}ethanol has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: Use in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Research: Study of its interactions with biological systems to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The nitro group and piperazine ring play crucial roles in its binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}methanol: Similar structure but with a methanol group instead of ethanol.

    2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}propanol: Similar structure but with a propanol group instead of ethanol.

Uniqueness

The uniqueness of 2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}ethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its tricyclic decane system provides rigidity, while the nitro and piperazine groups offer opportunities for diverse chemical modifications and interactions.

Properties

IUPAC Name

2-[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O3/c1-17(24-14-18-10-19(15-24)12-20(11-18)16-24)25-22-13-21(2-3-23(22)28(30)31)27-6-4-26(5-7-27)8-9-29/h2-3,13,17-20,25,29H,4-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWACGHASKRRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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